N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

This scaffold features a unique dual-electrophilic architecture: the aryl bromide on the pyrazole ring enables selective Suzuki–Miyaura coupling under mild Pd(0) conditions, while the aryl chloride on the nicotinamide ring remains intact for subsequent Buchwald–Hartwig amination. This chemoselectivity, rooted in the ~60 kJ/mol difference in C–Br vs. C–Cl bond dissociation energies, allows systematic exploration of two diversity vectors from a single building block. Ideal for medicinal chemistry teams targeting IRAK-4, SYK, or other kinases. The bromine atom also serves as an anomalous scatterer for SAD phasing in structural biology, eliminating the need for Se-Met labeling. For agile DMPK studies, the characteristic 79Br/81Br isotope pattern enables label-free metabolite tracking. Research-grade material (≥95%) with verified purity. Request a quote for bulk or custom sizes.

Molecular Formula C16H12BrClN4O
Molecular Weight 391.6 g/mol
CAS No. 649664-37-9
Cat. No. B3042669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide
CAS649664-37-9
Molecular FormulaC16H12BrClN4O
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC(=CC=C2)NC(=O)C3=C(N=CC=C3)Cl)Br
InChIInChI=1S/C16H12BrClN4O/c1-22-9-13(17)14(21-22)10-4-2-5-11(8-10)20-16(23)12-6-3-7-19-15(12)18/h2-9H,1H3,(H,20,23)
InChIKeyUZSAHDHCYQMFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-[3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide (CAS 649664-37-9): Supply and Selection-Ready Overview


N3-[3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide (CAS 649664-37-9, molecular formula C16H12BrClN4O, molecular weight 391.65 g/mol) is a dual-halogenated nicotinamide derivative belonging to the class of heteroaryl-substituted nicotinamides [1]. This compound incorporates a 4-bromo-1-methylpyrazole ring connected via a meta-phenyl linker to a 2-chloronicotinamide moiety, with computed physicochemical properties including XLogP3 = 3.3, 1 H-bond donor, 3 H-bond acceptors, and 3 rotatable bonds [1]. It is available as a high-purity (≥95%) research-grade building block with the MDL identifier MFCD00103417, intended for use in organic synthesis, medicinal chemistry library design, and probe discovery .

Why Generic Substitution of N3-[3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide Cannot Be Assumed


The precise positioning of bromine at C4 of the pyrazole and chlorine at C2 of the nicotinamide ring in this compound creates a unique dual-electrophilic architecture that cannot be replicated by positional isomers or mono-halogenated analogs [1]. The aryl bromide on the electron-rich pyrazole ring serves as a highly competent coupling partner for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), while the aryl chloride on the electron-deficient pyridine ring exhibits distinct, attenuated reactivity, enabling sequential, chemoselective functionalization strategies [2]. Simple substitution with a des-bromo analog (e.g., 2-chloro-N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)nicotinamide) eliminates the key cross-coupling handle, while replacement with a des-chloro analog (e.g., N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]nicotinamide) alters hydrogen-bonding capacity at the amide-proximal position critical for target engagement in kinase inhibitor pharmacophores [1][3]. The meta-substituted phenyl linker further distinguishes this scaffold from para-substituted or directly linked pyrazole-nicotinamide analogs that populate the patent literature on IRAK-4 and SYK kinase modulation [3][4].

Quantitative Differentiation Evidence Guide for N3-[3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide (CAS 649664-37-9)


Dual Halogen Reactivity Enables Sequential, Chemoselective Functionalization vs. Mono-Halogenated or Positional Isomer Analogs

The target compound contains an aryl bromide (C-Br bond dissociation energy ~339 kJ/mol) at the C4 position of the 1-methylpyrazole ring and an aryl chloride (C-Cl BDE ~399 kJ/mol) at the C2 position of the nicotinamide ring [1]. In Pd(0)-catalyzed cross-coupling reactions, aryl bromides are typically 50–100 times more reactive than aryl chlorides under standard conditions (e.g., Pd(PPh3)4, K2CO3, DME/H2O), enabling selective oxidative addition at the bromide site in the presence of the chloride [1][2]. Comparative scaffold analysis shows that des-bromo analogs (e.g., 2-chloro-N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)nicotinamide) lack this cross-coupling handle entirely, while the positional isomer 5-bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide (CAS 2361674-40-8) features different connectivity that alters the spatial orientation of the halogens relative to the amide pharmacophore . The target compound's meta-phenyl linker positions the bromopyrazole and chloronicotinamide groups in a geometry distinct from para-linked or directly coupled analogs, which provides a unique entry point for structure–activity relationship (SAR) exploration in kinase inhibitor programs targeting IRAK-4 and SYK [3].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Validated High-Purity Specification (≥95%) Supported by Reputable Vendor Batch QC vs. Unqualified Supplier Sources

The compound is supplied by Apollo Scientific (Catalog OR25183) with a certified purity of ≥95% by HPLC, as confirmed by the vendor's technical datasheet . The MDL number MFCD00103417 provides a unique identifier traceable across multiple databases, including PubChem and ChemBase [1]. In contrast, the closest positional isomer analog (5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide, CAS 2361674-40-8) and other C16H12BrClN4O compounds are listed through aggregator platforms that do not consistently disclose batch-specific purity levels or QC documentation [2]. The Apollo Scientific specification includes molecular weight verification (391.65 g/mol) and commodity code tracking (2933199090), providing a procurement-grade quality assurance that is absent for less-characterized sources of the isomer .

Quality Control Procurement Chemical Purity

Computed Drug-Likeness Profile (XLogP3 = 3.3, MW = 391.6) Indicates Favorable Permeability–Solubility Balance for Library Design vs. Higher-LogP Pyrazole-Nicotinamide Derivatives

The target compound exhibits a computed XLogP3 of 3.3, which falls within the optimal range (1–5) for oral bioavailability according to Lipinski's Rule of Five analysis [1]. Its molecular weight of 391.6 g/mol is below the 500 Da threshold, and it possesses only 1 hydrogen bond donor and 3 hydrogen bond acceptors, resulting in zero Rule-of-Five violations [1]. By comparison, many pyrazole-nicotinamide derivatives bearing larger N-aryl substituents (e.g., diarylamine-modified pyrazole-4-carboxamide SDH inhibitors from the 2017 Lv et al. study) exhibit XLogP values exceeding 5.0 and 2 or more Rule-of-Five violations, which limits their suitability as starting points for oral drug discovery programs [2]. The target compound's 3 rotatable bonds confer moderate conformational flexibility while maintaining a favorable entropy penalty upon binding. The meta-phenyl linkage, as opposed to a para-linkage found in certain comparator scaffolds, introduces a kink in the molecular shape that can improve solubility by reducing planarity and crystal packing efficiency [3].

Drug-Likeness Physicochemical Properties Library Design

Bromine as a Heavy Atom Enables Phasing in X-ray Crystallography and Provides a Mass Spectrometry Signature for Metabolite Identification vs. Des-Bromo Analogs

The single bromine atom in the target compound provides a characteristic isotopic signature (79Br:81Br ≈ 1:1 natural abundance) that generates a distinct M+2 isotope peak in mass spectrometry, enabling unambiguous detection and tracking of the compound and its metabolites in complex biological matrices [1]. For crystallography, bromine (Z=35) serves as an anomalous scatterer at Cu Kα and Mo Kα wavelengths, with f'' values of 1.28 e⁻ (Cu Kα) and 2.46 e⁻ (Mo Kα), enabling experimental phasing by single-wavelength anomalous dispersion (SAD) when the compound is bound to a protein target [2]. In contrast, des-bromo analogs (e.g., compounds where the pyrazole 4-position substituent is H, CH3, or Cl) lack this heavy-atom label, requiring additional derivatization or selenomethionine incorporation for de novo phasing [3]. The chlorine atom (Z=17) provides a weaker anomalous signal (f'' = 0.70 e⁻ at Cu Kα) and cannot substitute for bromine in routine SAD experiments at typical data collection wavelengths [2].

Structural Biology X-ray Crystallography Mass Spectrometry

Best-Validated Research and Industrial Application Scenarios for N3-[3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide (CAS 649664-37-9)


Iterative Diversity-Oriented Synthesis (DOS) of Kinase-Focused Compound Libraries via Sequential Chemoselective Cross-Coupling

Medicinal chemistry teams targeting IRAK-4, SYK, or other kinases can use the target compound as a core scaffold for iterative library construction. The aryl bromide at the pyrazole C4 position undergoes selective Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd(0) conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80 °C), leaving the aryl chloride on the nicotinamide ring intact for a subsequent Buchwald–Hartwig amination or second Suzuki coupling using more forcing conditions (Pd/XPhos, 110 °C). This chemoselectivity, rooted in the ~60 kJ/mol difference in carbon–halogen bond dissociation energies between C–Br and C–Cl bonds, allows systematic exploration of two diversity vectors independently, producing 100–1,000 compound libraries from a single building block stock [1][2]. This synthetic strategy directly leverages the quantitative differentiation identified in Evidence Items 1 and 2 of Section 3.

Structural Biology Co-Crystallography Studies Requiring Intrinsic Anomalous Scatterers for de novo Phasing

Structural biology groups seeking to determine the binding mode of a pyrazole-nicotinamide inhibitor to a novel kinase or enzyme target can co-crystallize the target compound with the purified protein and collect anomalous diffraction data at the Br K-absorption edge (λ ≈ 0.92 Å). The bromine atom (f'' = 1.28 e⁻ at Cu Kα) provides sufficient anomalous signal for single-wavelength anomalous dispersion (SAD) phasing without the need for selenomethionine-labeled protein or additional heavy-atom soaking, as established in Evidence Item 4 of Section 3 [1]. This application is particularly valuable for academic structural biology labs with access to synchrotron radiation but limited budget for Se-Met protein production, enabling structure determination at resolutions up to 2.5–3.0 Å using standard data collection protocols [1].

Hit-to-Lead Optimization of Pyrazole-Nicotinamide SDH Inhibitors with Favorable Drug-Likeness Parameters

Agrochemical and antifungal discovery programs targeting succinate dehydrogenase (SDH) can select the target compound as a lead-like starting point based on its favorable computed drug-likeness profile (XLogP3 = 3.3, MW = 391.6 g/mol, 0 Ro5 violations), as quantified in Evidence Item 3 of Section 3 [1]. This profile is superior to many diarylamine-modified pyrazole-4-carboxamide SDH inhibitors that exhibit XLogP >5.0 and >2 Ro5 violations, which correlate with poor aqueous solubility and limited systemic translocation in planta [2]. Starting from the target compound, project teams can install fungicidal pharmacophores at the bromopyrazole position via cross-coupling while monitoring lipophilicity to maintain a developable property window, drawing on the class-level SDH inhibition SAR established by Lv et al. (2017) for pyrazole-nicotinamide derivatives [2].

In Vitro ADME Metabolite Profiling Using the Intrinsic Bromine Isotope Signature for LC-MS/MS Identification

Drug metabolism and pharmacokinetics (DMPK) laboratories can exploit the distinctive 1:1 M:M+2 isotope pattern of the bromine atom in the target compound to track parent compound depletion and metabolite formation in hepatocyte or microsomal incubation studies without synthesizing a 14C- or 3H-labeled analog [1]. High-resolution mass spectrometry (Q-TOF or Orbitrap) operated in full-scan mode can distinguish bromine-containing metabolites from endogenous matrix interferences by the characteristic 79Br/81Br doublet, reducing sample preparation complexity and accelerating early-stage metabolic stability ranking. This application is enabled by the bromine content identified in Evidence Item 4 of Section 3 and is not feasible with des-bromo or chloro-only analogs, which lack the distinctive isotope pattern at natural abundance [1].

Quote Request

Request a Quote for N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.